molecular formula C11H11N3O2 B2393273 N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 305346-12-7

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2393273
CAS No.: 305346-12-7
M. Wt: 217.228
InChI Key: OKJNTNCDJJUPEQ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-Hydroxyphenyl)-1H-pyrazole-3-carboxamide.

    Reduction: Formation of N-(4-Methoxyphenyl)-1H-pyrazole-3-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-1H-indole-3-carboxamide
  • N-(4-Methoxyphenyl)-1H-imidazole-3-carboxamide
  • N-(4-Methoxyphenyl)-1H-benzimidazole-3-carboxamide

Uniqueness

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in its interactions with molecular targets.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJNTNCDJJUPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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